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Compound of Interest

Compound Name: 8-Methylchroman-4-amine

Cat. No.: B1591170 Get Quote

Introduction
8-Methylchroman-4-amine is a heterocyclic compound belonging to the chromane family. The

chromane scaffold is a privileged structure in medicinal chemistry, forming the core of various

bioactive molecules, including some derivatives of Vitamin E and other pharmacologically

active agents. The introduction of an amine group at the 4-position and a methyl group on the

aromatic ring creates a chiral center and specific electronic and steric properties that are of

significant interest to researchers in drug discovery and development.

A thorough understanding of the molecular structure is paramount for elucidating structure-

activity relationships (SAR) and for quality control during synthesis. Spectroscopic techniques

such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed

predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 8-Methylchroman-4-
amine. In the absence of comprehensive published experimental data for this specific

molecule, this document serves as a robust predictive framework, grounded in fundamental

spectroscopic principles and data from analogous structures.

The methodologies and interpretations presented herein are designed to be a self-validating

system for researchers, explaining the causality behind the expected spectral characteristics.
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The structure of 8-Methylchroman-4-amine features a bicyclic system with a chiral center at

the C4 carbon, meaning it can exist as (R) and (S) enantiomers. The spectroscopic data for

both enantiomers will be identical in achiral solvents.

¹H NMR Spectroscopy: A Detailed Predictive
Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a

molecule. The predicted ¹H NMR spectrum of 8-Methylchroman-4-amine in a common

deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic, aliphatic,

amine, and methyl protons.

Experimental Considerations
A standard ¹H NMR experiment would be conducted at a high field (e.g., 400 or 500 MHz) to

ensure good signal dispersion. The sample would be dissolved in a deuterated solvent, with

tetramethylsilane (TMS) used as an internal standard (δ 0.00 ppm). For the amine protons, a

D₂O exchange experiment would be invaluable for confirming their signal, as the N-H protons

would be replaced by deuterium, causing their signal to disappear from the spectrum.

Predicted Chemical Shifts and Coupling Constants
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H5 ~6.95 d J ≈ 7.5

H6 ~6.75 t J ≈ 7.5

H7 ~6.85 d J ≈ 7.5

H4 (methine) ~4.10 t J ≈ 4.0

H2 (methylene)
~4.25 (axial), ~4.15

(equatorial)
m -

H3 (methylene)
~2.10 (axial), ~1.90

(equatorial)
m -

-CH₃ (methyl) ~2.20 s -

-NH₂ (amine) ~1.60 br s -

Interpretation and Rationale
Aromatic Protons (H5, H6, H7): These protons are on the benzene ring and are expected to

appear in the aromatic region (typically 6.5-8.0 ppm). The electron-donating nature of the

ether oxygen and the methyl group will shield these protons, shifting them upfield compared

to benzene (7.36 ppm). The H6 proton, being situated between two other protons, is

predicted to be a triplet, while H5 and H7 will be doublets.

Methine Proton (H4): This proton is attached to the chiral center and is deshielded by both

the adjacent amine group and the aromatic ring. Its chemical shift is therefore predicted to be

around 4.10 ppm. It is expected to appear as a triplet due to coupling with the two adjacent

protons on C3.

Methylene Protons (H2 and H3): The protons on C2 are diastereotopic and will have different

chemical shifts. They are adjacent to the ether oxygen, which will deshield them, placing

their signals around 4.15-4.25 ppm. The protons on C3 are also diastereotopic and will

appear as complex multiplets around 1.90-2.10 ppm.
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Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to

produce a singlet (as there are no adjacent protons to couple with) around 2.20 ppm.

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad

singlet due to rapid exchange and quadrupole broadening from the nitrogen atom.[1] Their

chemical shift can vary depending on concentration and solvent, but a range of 1.0-4.0 ppm

is typical.[2] A D₂O exchange experiment would confirm this assignment by causing the peak

to disappear.

¹³C NMR Spectroscopy: Unveiling the Carbon
Skeleton
Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon

atoms and their chemical environments. For 8-Methylchroman-4-amine, all 10 carbon atoms

are chemically distinct due to the lack of a plane of symmetry, and therefore, 10 signals are

expected in the broadband proton-decoupled ¹³C NMR spectrum.[3]

Predicted Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C4 (methine) ~50

C2 (methylene) ~65

C3 (methylene) ~35

C8a (quaternary) ~148

C4a (quaternary) ~122

C8 (quaternary) ~125

C5 ~128

C6 ~117

C7 ~120

-CH₃ (methyl) ~16
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Interpretation and Rationale
Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These carbons will resonate in the downfield

region of the spectrum (110-160 ppm). The carbons directly attached to the oxygen (C8a)

and the methyl group (C8) will have distinct chemical shifts. The quaternary carbons (C4a,

C8, and C8a) can be identified using a DEPT (Distortionless Enhancement by Polarization

Transfer) experiment.

Aliphatic Carbons (C2, C3, C4): The C2 carbon, being adjacent to the ether oxygen, will be

the most deshielded of the aliphatic carbons. The C4 carbon, attached to the nitrogen of the

amine group, will also be deshielded. The C3 carbon will be the most upfield of the ring's

aliphatic carbons.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear at the most upfield region

of the spectrum, typically around 15-20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

detecting the vibrations of chemical bonds. The IR spectrum of 8-Methylchroman-4-amine is

expected to show characteristic absorption bands for the N-H bonds of the primary amine, the

C-O bond of the ether, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds.

Predicted IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1591170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration Functional Group

3400-3300
N-H symmetric & asymmetric

stretch
Primary Amine

3100-3000 C-H stretch Aromatic

2960-2850 C-H stretch Aliphatic (CH₂, CH₃)

1620-1580 N-H bend (scissoring) Primary Amine

1600 & 1475 C=C stretch Aromatic Ring

1250-1200 C-O stretch Aryl-alkyl ether

850-750 C-H out-of-plane bend Aromatic (substitution pattern)

Interpretation and Rationale
N-H Vibrations: A key feature will be the two bands in the 3400-3300 cm⁻¹ region,

characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[4]

Another important band for a primary amine is the N-H bending (scissoring) vibration, which

is expected around 1620-1580 cm⁻¹.[4]

C-H Stretching: The spectrum will show C-H stretching vibrations for both the aromatic and

aliphatic protons. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the

aliphatic C-H stretches will be just below 3000 cm⁻¹.[5]

Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic

C=C stretching bands around 1600 cm⁻¹ and 1475 cm⁻¹.

C-O Stretching: The strong C-O stretching vibration of the aryl-alkyl ether is expected in the

1250-1200 cm⁻¹ region.[6]

Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing complex

vibrations that are unique to the molecule. The C-H out-of-plane bending vibrations in the

850-750 cm⁻¹ range can provide information about the substitution pattern of the aromatic

ring.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a

molecule by analyzing its fragmentation pattern upon ionization. For 8-Methylchroman-4-
amine (C₁₀H₁₃NO), the exact mass is 163.0997 g/mol .

Predicted Mass Spectrum
Molecular Ion (M⁺): An odd molecular weight of 163 is expected, consistent with the nitrogen

rule which states that a compound with an odd number of nitrogen atoms will have an odd

molecular weight.[7] The molecular ion peak is expected to be reasonably intense.

Major Fragment Ions (m/z):

m/z 146: Loss of NH₃ (17 amu) via a rearrangement reaction.

m/z 134: Loss of an ethyl group (C₂H₅, 29 amu) followed by rearrangement.

m/z 118: A key fragmentation would be the retro-Diels-Alder (rDA) reaction of the

heterocyclic ring, leading to the loss of C₂H₄O (44 amu).

m/z 91: A tropylium ion, characteristic of compounds containing a benzyl group.

Fragmentation Workflow
The fragmentation of 8-Methylchroman-4-amine is likely to be initiated by the ionization of a

lone pair electron on the nitrogen or oxygen atom. The primary fragmentation pathways are

predicted to be alpha-cleavage and retro-Diels-Alder reaction.
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Caption: Predicted major fragmentation pathways for 8-Methylchroman-4-amine in Mass

Spectrometry.

Conclusion
This technical guide provides a comprehensive predictive overview of the NMR, IR, and MS

spectroscopic data for 8-Methylchroman-4-amine. The predicted spectra are based on

established principles of spectroscopy and data from structurally related compounds. This

information is intended to serve as a valuable resource for researchers in the fields of synthetic

chemistry, medicinal chemistry, and drug development, aiding in the identification,

characterization, and quality control of this important chroman derivative. The experimental

verification of these predictions will be a crucial step in further solidifying our understanding of

the chemical properties of 8-Methylchroman-4-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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